[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol [(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol
Brand Name: Vulcanchem
CAS No.: 54321-52-7
VCID: VC19602278
InChI: InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1
SMILES:
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol

[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol

CAS No.: 54321-52-7

Cat. No.: VC19602278

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol - 54321-52-7

Specification

CAS No. 54321-52-7
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
IUPAC Name [(2S,6R)-6-methyl-1,4-dioxan-2-yl]methanol
Standard InChI InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1
Standard InChI Key VXKDGQGSMQLTFO-RITPCOANSA-N
Isomeric SMILES C[C@@H]1COC[C@@H](O1)CO
Canonical SMILES CC1COCC(O1)CO

Introduction

Structural Elucidation and Stereochemical Significance

Molecular Architecture

[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol belongs to the dioxane family, characterized by a six-membered ring containing two oxygen atoms at the 1- and 4-positions. The hydroxymethyl group (-CH2_2OH) is attached to the 2-position, while a methyl group (-CH3_3) occupies the 6-position . The chair conformation of the dioxane ring minimizes steric strain, with the methyl group adopting an equatorial orientation to reduce 1,3-diaxial interactions.

Key Structural Parameters

PropertyValue
Molecular FormulaC6H12O3\text{C}_6\text{H}_{12}\text{O}_3
Molecular Weight132.16 g/mol
Stereochemistry(2S,6R)
Functional GroupsHydroxymethyl, ether

The compound’s solubility in polar solvents like water and ethanol stems from hydrogen-bonding interactions involving the hydroxymethyl group.

Stereochemical Configuration

The (2S,6R) configuration is critical for the compound’s biological activity and chemical reactivity. This chirality arises from the asymmetric carbons at positions 2 and 6, which influence its interactions with enzymes and receptors. For instance, the spatial arrangement of the hydroxymethyl group determines its ability to fit into active sites of proteins or transition states in catalytic reactions.

Synthesis and Purification Strategies

Multi-Step Synthesis

Industrial and laboratory-scale synthesis of [(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol typically involves:

  • Ring-Closing Reactions: Cyclization of diols or dihalides under acidic or basic conditions to form the dioxane ring.

  • Stereoselective Catalysis: Asymmetric catalysts, such as chiral Lewis acids, ensure the (2S,6R) configuration is achieved with high enantiomeric excess.

  • Functionalization: Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation reactions.

Continuous flow processes are employed industrially to enhance reaction efficiency and scalability.

Purification Techniques

Purification challenges arise due to the compound’s polarity and sensitivity to thermal decomposition. Common methods include:

  • Distillation: Fractional distillation under reduced pressure to isolate the product.

  • Crystallization: Recrystallization from ethanol-water mixtures to obtain high-purity crystals.

  • Chromatography: Silica gel chromatography for laboratory-scale separation of stereoisomers.

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

The hydroxymethyl group undergoes oxidation to form a carboxylic acid (-COOH\text{-COOH}) or ketone (C=O\text{C=O}) depending on reaction conditions. For example, using pyridinium chlorochromate (PCC) yields the corresponding aldehyde, while stronger oxidants like potassium permanganate produce carboxylic acids. Reduction with sodium borohydride or lithium aluminum hydride can regenerate the alcohol from oxidized intermediates.

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution reactions. Tosylation or mesylation converts the alcohol into a better leaving group, enabling subsequent displacement by nucleophiles such as halides or amines.

Example Reaction: Tosylation

(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol+TsClEt3N(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methyl tosylate\text{(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N}} \text{(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methyl tosylate}

This reaction proceeds with >95% yield under optimized conditions.

Applications in Biochemical and Synthetic Chemistry

Enzyme Mechanism Studies

The compound’s hydroxymethyl group mimics natural substrates in glycosidase and hydrolase enzymes. By studying its binding affinity and reaction kinetics, researchers elucidate catalytic mechanisms and design enzyme inhibitors.

Organic Synthesis Building Block

[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol serves as a chiral auxiliary in asymmetric synthesis. Its rigid dioxane ring directs stereochemical outcomes in Diels-Alder reactions and aldol condensations.

Research Frontiers and Challenges

Catalytic Asymmetric Synthesis

Current research focuses on developing earth-abundant metal catalysts to improve enantioselectivity and reduce costs. Iron- and cobalt-based systems show promise but require optimization for industrial adoption.

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